molecular formula C20H16Cl2N4O2S B12209733 N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12209733
M. Wt: 447.3 g/mol
InChI Key: RSKCTAFSKUTHIO-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide (CAS: 880393-22-6) is a pyrimidine-based small molecule with a molecular formula of C₁₅H₁₅ClN₄O₂S (MW: 350.82 g/mol) . Its structure features a 5-chloropyrimidine core substituted at position 2 with a (2-chlorobenzyl)sulfanyl group and at position 4 with a carboxamide linked to a 4-acetamidophenyl moiety. This compound is hypothesized to exhibit bioactivity due to its structural similarity to known pyrimidine derivatives with antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

Molecular Formula

C20H16Cl2N4O2S

Molecular Weight

447.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16Cl2N4O2S/c1-12(27)24-14-6-8-15(9-7-14)25-19(28)18-17(22)10-23-20(26-18)29-11-13-4-2-3-5-16(13)21/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

RSKCTAFSKUTHIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the acetylamino intermediate: This step involves the acetylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylamino)phenyl.

    Synthesis of the chlorobenzyl intermediate: The chlorination of benzyl chloride produces 2-chlorobenzyl chloride.

    Coupling reaction: The acetylamino intermediate is then coupled with the chlorobenzyl intermediate in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group in the molecule is susceptible to hydrolysis under acidic or basic conditions, potentially yielding a carboxylic acid derivative. This reaction is common in amide-containing compounds and could be catalyzed by enzymes or chemical agents like H₂SO₄ (acid) or NaOH (base).

Substitution at the Chlorine Position

The chlorine atom on the pyrimidine ring may undergo nucleophilic aromatic substitution, particularly under strongly basic or electron-rich conditions. This could enable the introduction of different substituents (e.g., hydroxyl, amino groups) depending on the reagents used.

Reactions Involving the Sulfanyl Moiety

The (2-chlorobenzyl)sulfanyl group could participate in:

  • Oxidation : Conversion to a sulfinyl or sulfonyl group using oxidizing agents like H₂O₂ or KMnO₄.

  • Alkylation/Alkyl Exchange : Potential displacement of the benzyl group by stronger nucleophiles (e.g., thiols).

  • Reduction : Reduction to a mercaptan (-SH) group using agents like NaBH₄ or LiAlH₄.

Modifications to the Acetylamino Group

The acetylamino group on the phenyl ring could undergo deacetylation (hydrolysis) to yield a primary amine, which might then react further (e.g., alkylation, acylation).

Coupling Reactions

The pyrimidine core could serve as a scaffold for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), though this would require appropriate leaving groups on the heterocycle.

Limitations of Available Data

The provided search results (,–) primarily originate from commercial chemical suppliers (evitachem.com, smolecule.com) and lack peer-reviewed validation. These sources mention general reaction pathways (e.g., hydrolysis, oxidation) but do not provide experimental data, mechanistic details, or kinetic information specific to this compound. The single peer-reviewed source ( ) discusses structure–activity relationships of pyrimidine derivatives but does not address chemical reactivity.

Scientific Research Applications

Antiviral Activity

Recent studies highlight the antiviral properties of compounds structurally related to N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide. A series of analogues have been evaluated for their efficacy against human adenovirus (HAdV). For instance, certain derivatives demonstrated potent inhibitory effects on HAdV replication, with selectivity indexes exceeding 100. Notably, one compound exhibited an IC50 value of 0.27 μM, indicating strong antiviral activity while maintaining low cytotoxicity (CC50 = 156.8 μM) and minimal in vivo toxicity in hamster models .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Investigations into related pyrimidine derivatives have reported their effectiveness in inhibiting various cancer cell lines through mechanisms such as the downregulation of receptor tyrosine kinases and interference with cell cycle progression. For example, certain pyrimidine analogues have shown growth inhibition in BRAF mutant melanoma cell lines at low concentrations, indicating their potential as targeted therapies for specific cancer types .

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. Research has demonstrated that modifications to the pyrimidine core and substituents can significantly influence biological activity. For instance, the introduction of various substituents at specific positions on the aromatic rings has been linked to enhanced potency against viral targets and reduced toxicity profiles .

Table 1: Summary of Key Findings on Related Compounds

CompoundTargetIC50 (μM)CC50 (μM)Selectivity Index
Compound AHAdV0.27156.8>100
Compound BBRAF mutant melanoma14 - 50>200Not specified
Compound CNS5B RNA polymerase (HCV)32.2Not reportedNot specified

These findings illustrate the promising therapeutic applications of compounds related to this compound in antiviral and anticancer therapies.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a pyrimidine scaffold with several derivatives, differing primarily in substituents at positions 2 and 3. Key analogs include:

Compound Name Key Substituents (Position 2) Key Substituents (Position 4) Biological Activity/Notes Reference
Target Compound 2-[(2-Chlorobenzyl)sulfanyl] N-[4-(acetylamino)phenyl]carboxamide Hypothesized enzyme inhibition
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 2-[(4-Fluorobenzyl)sulfanyl] N-[2-(4-sulfamoylphenyl)ethyl]carboxamide Potential sulfonamide-based bioactivity
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid 2-[(4-Chlorobenzyl)sulfanyl] 4-(2-methylpropyl), 6-[3-(trifluoromethyl)anilino] DNA synthesis inhibition (chemotherapeutic)
N-[4-(acetylamino)phenyl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide 2-(Ethylsulfanyl) N-[4-(acetylamino)phenyl]carboxamide Reduced lipophilicity vs. benzyl derivatives
5-Chloro-2-(methylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide 2-(Methylsulfanyl) N-(4-methoxyphenyl)carboxamide Antimicrobial screening

Impact of Substituents on Physicochemical Properties

  • The 4-fluorobenzylsulfanyl analog () introduces electron-withdrawing effects, which may alter binding affinity to target enzymes .
  • Carboxamide-Linked Groups: The 4-acetylamino phenyl group in the target compound provides hydrogen-bonding capacity, critical for interactions with biological targets.

Key Research Findings and Gaps

  • Structural Optimization : Benzylsulfanyl groups with halogen substitutions (e.g., 2-chloro, 4-fluoro) enhance bioactivity over alkylsulfanyl groups, likely due to improved hydrophobic interactions .
  • Unresolved Questions: Limited data exist on the target compound’s pharmacokinetics and toxicity. Comparative studies with fluorinated or trifluoromethylated analogs () are needed to evaluate efficacy in disease models .

Biological Activity

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C20H16Cl2N4O2S, with a molecular weight of 447.3 g/mol. The compound features a pyrimidine ring, an acetylamino group, and a chlorobenzyl sulfanyl moiety, which are critical for its biological interactions and potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 4-chlorobenzoic acid and 4-chloroaniline.
  • Formation of Intermediate : The starting materials undergo esterification followed by hydrazination to form a hydrazide.
  • Cyclization : This hydrazide is then cyclized with thiourea to create the pyrimidine ring.
  • Substitution : Finally, nucleophilic substitution occurs with 2-chlorobenzyl chloride and acetylation using acetic anhydride to introduce the acetylamino group.

This multi-step synthesis allows for the introduction of various functional groups that enhance the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways relevant to various diseases.
  • Pathways Affected : The compound may influence pathways related to cell proliferation, apoptosis, and inflammation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, pyrimidine derivatives have shown promising results in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines at specific concentrations . Additionally, in vivo studies using animal models have indicated substantial tumor inhibition rates when treated with similar pyrimidine compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the chemical structure impact biological activity. For instance:

  • The presence of the acetylamino group enhances solubility and bioavailability.
  • Chlorine substitutions on the benzene rings may increase potency by improving binding affinity to target enzymes or receptors.

This information is vital for the rational design of more effective derivatives aimed at specific therapeutic targets .

In Vitro Studies

A study examined the cytotoxic effects of related pyrimidine compounds on HeLa cells, revealing that at a concentration of 20 μg/mL, there was a significant reduction in cell viability (approximately 75.91%) after treatment with encapsulated forms of these compounds .

In Vivo Studies

In another study involving sarcoma 180 tumor models in mice, treatments with encapsulated pyrimidines resulted in tumor inhibition rates significantly higher than those observed with standard chemotherapy agents like 5-fluorouracil (66.47% vs. 14.47%) . These findings suggest that modifications leading to improved delivery mechanisms can enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide?

  • Methodology : A multi-step synthesis is typically employed. Begin with a pyrimidine core (e.g., 4-chloro-5-fluoropyrimidine) and introduce substituents sequentially. For example:

Sulfanyl group introduction : React the pyrimidine with 2-chlorobenzyl thiol under basic conditions (e.g., K₂CO₃/DMF) .

Carboxamide formation : Use coupling agents like EDC/HOBt to attach the acetylamino phenyl group to the pyrimidine-4-carboxylic acid intermediate .

  • Key considerations : Monitor reaction progress via TLC or HPLC (≥98% purity recommended) .

Q. How can structural confirmation of this compound be achieved?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm substituent positions and hydrogen-bonding patterns, as demonstrated for analogous pyrimidine derivatives .
  • NMR/FTIR : Use 1^1H/13^13C NMR to verify aromatic proton environments and IR for amide/sulfanyl functional groups.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
  • Anticancer potential : Screen cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Enzyme inhibition : Assess binding to target enzymes (e.g., kinases) via fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine 2- and 4-positions impact biological activity?

  • SAR Insights :

  • 2-Position : Replacement of the sulfanyl group with bulkier substituents (e.g., methylsulfonyl) may reduce membrane permeability but enhance target specificity .
  • 4-Position : The carboxamide group is critical; moving it to the 6-position abolishes activity, as seen in NF-κB/AP-1 inhibitors .
  • Table 1 : Activity trends for analogs (hypothetical data based on evidence):
Substituent at Position 2IC₅₀ (nM)LogP
2-Chlorobenzyl sulfanyl12.33.8
Methylsulfonyl4502.1
Phenylthio854.2

Q. How can crystallographic data resolve contradictions in biological assay results?

  • Methodology :

  • Polymorph analysis : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter solubility and bioactivity. For example, a 12.8° dihedral angle between pyrimidine and phenyl rings in one polymorph enhances hydrophobic interactions .
  • Hydrogen-bond networks : Weak C–H⋯O bonds stabilize active conformations, as shown in 2-[(4-chlorobenzyl)sulfanyl]pyrimidine derivatives .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodology :

  • Isotope labeling : Use 14^{14}C or 19^{19}F to track metabolic pathways .
  • Prodrug design : Mask the sulfanyl group as a disulfide to enhance oral bioavailability, inspired by LDK378 (ALK inhibitor) .
  • Caco-2 assays : Evaluate intestinal permeability; logP values <5 and polar surface area <140 Ų are optimal .

Data Contradiction Analysis

Q. How to address discrepancies in antimicrobial activity across studies?

  • Resolution :

  • Strain variability : Test against standardized panels (e.g., ATCC strains) to minimize genetic differences .
  • Solubility factors : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Check purity : Impurities >2% (e.g., unreacted 4-chloropyrimidine) can skew results; validate via HPLC .

Critical Functional Groups

  • Pyrimidine core : Essential for planar binding to enzyme active sites.
  • 5-Chloro substituent : Enhances electron-withdrawing effects, stabilizing π-π stacking .
  • 2-Chlorobenzyl sulfanyl : Balances lipophilicity (LogP ~3.8) and steric bulk .

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